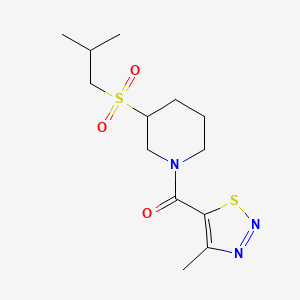

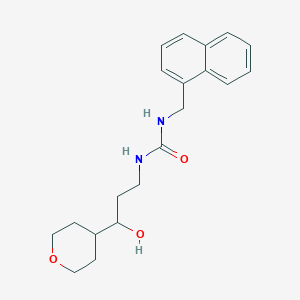

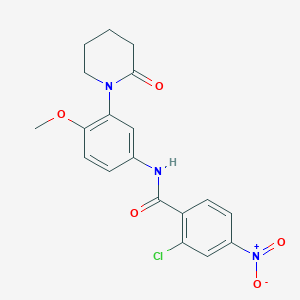

![molecular formula C22H19N5O4S B2491430 3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536716-62-8](/img/structure/B2491430.png)

3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multistep chemical processes, including nitration, cyclization, and functional group transformations. For example, the synthesis of a similar compound, 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, as a relay compound, starts from ethyl indole-2-aldehyde. This process includes N-(4-nitro)phenylation, elongation of the aldehyde substituent, and construction of the pyridine nucleus to ensure nitrogen substitution (Murakami et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds shows planarity with exceptions, such as the pyrrolidin ring adopting a normal envelope conformation, indicating the complexity and specificity of these molecules' three-dimensional arrangements (Sharma et al., 2013).

Chemical Reactions and Properties

Compounds with similar structures undergo various chemical reactions, including ring-opening reactions to form intermediates that can further react with nucleophiles, leading to the formation of N-substituted indole-2-thiols or other heterocyclic compounds. This reactivity underlines the chemical versatility and potential utility of these molecules in synthetic chemistry (Androsov & Neckers, 2007).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and hydrophobicity, of related polyimides derived from similar compounds demonstrate good solubility in common organic solvents, high thermal stability with glass transition temperatures exceeding 316 °C, and excellent hydrophobicity. These properties are crucial for the material's applications in various industries (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards various chemical reagents and potential as precursors for drug design, are significant. For instance, the compound N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine has been explored as a template for drug design against chronic myeloid leukemia, highlighting the relevance of these compounds in medicinal chemistry (Moreno-Fuquen et al., 2021).

科学的研究の応用

Chemical Synthesis and Characterization

Synthesis Processes : Research on compounds structurally related to 3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one has focused on synthesizing various derivatives. For example, the synthesis of 4-hydrazino-5H-pyrimido[5,4-b]indole and related compounds has been documented, highlighting the methodological approaches in creating such complex molecules (Monge et al., 1986).

Chemical Reactivity and Derivative Formation : Studies have explored the reactivity of similar compounds, leading to the formation of derivatives like 5H-pyrimido[5,4-b]indole-2,4-diones, which have potential applications in various fields, including medicinal chemistry (Romeo et al., 2001).

Potential Applications in Material Science

- Conducting Polymers and Electrochromic Devices : Research on similar nitrophenyl compounds has led to the development of new soluble conducting polymers with applications in electrochromic devices. This demonstrates the utility of these compounds in the field of materials science and engineering (Variş et al., 2006).

Applications in Pharmaceutical Research

Antimicrobial and Anticancer Potential : Some derivatives of the 5H-pyrimido[5,4-b]indole series have shown promising antimicrobial and anticancer properties, indicating the potential of these compounds in drug discovery and development (Sharma et al., 2012).

Ligands for Adrenoceptor Subtypes : Certain 5H-pyrimido[5,4-b]indole derivatives have been identified as potent ligands for alpha 1 adrenoceptor subtypes, suggesting their potential role in the development of drugs targeting these receptors (Russo et al., 1991).

特性

IUPAC Name |

3-(4-nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O4S/c28-18(25-11-3-4-12-25)13-32-22-24-19-16-5-1-2-6-17(16)23-20(19)21(29)26(22)14-7-9-15(10-8-14)27(30)31/h1-2,5-10,23H,3-4,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVYFOQPSGUJLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

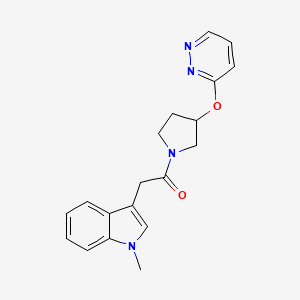

![3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2491347.png)

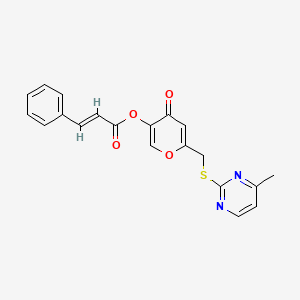

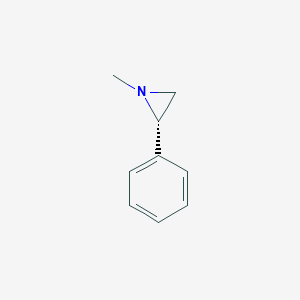

![5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2491350.png)

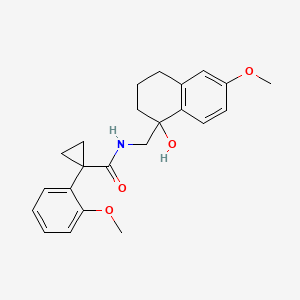

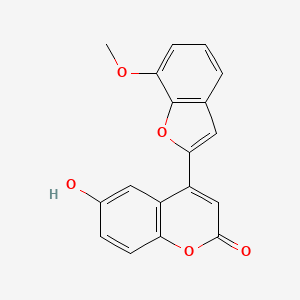

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2491360.png)

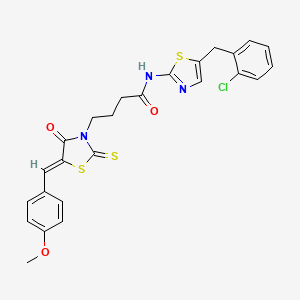

![5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide](/img/structure/B2491361.png)

![2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2491369.png)